

Applications of Tamoxifen in Creating Conditional Knockout Mouse Models: Application Notes and Protocols

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This document provides detailed application notes and protocols for the use of tamoxifen in generating conditional knockout mouse models. The Cre-LoxP system, coupled with tamoxifen-inducible Cre recombinase variants like Cre-ERT2, offers precise spatiotemporal control of gene inactivation, making it an invaluable tool in genetic research and drug development.

Introduction to Tamoxifen-Inducible Cre-LoxP System

The Cre-LoxP system is a powerful tool for genetic manipulation that allows for the targeted deletion of a specific gene segment. The system relies on two components: the Cre recombinase enzyme and LoxP sites, which are 34-base pair sequences flanking the DNA segment to be excised ("floxed" region).[1] When Cre recombinase is present, it recognizes the LoxP sites and mediates the excision of the intervening DNA.

To achieve temporal control over this process, a modified version of the Cre recombinase, Cre-ERT2, is widely used.[2][3] This fusion protein consists of the Cre recombinase fused to a mutated ligand-binding domain of the human estrogen receptor (ERT2).[2][4] In the absence of a specific ligand, the Cre-ERT2 protein is sequestered in the cytoplasm in an inactive state through its association with heat shock proteins.[5]



Tamoxifen, a selective estrogen receptor modulator (SERM), and its active metabolite, 4-hydroxytamoxifen (4-OHT), can bind to the mutated ERT2 domain.[2][6] This binding event induces a conformational change in the Cre-ERT2 protein, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.[5] Once in the nucleus, the Cre recombinase can access the genomic DNA, recognize the LoxP sites, and catalyze the excision of the floxed gene segment, resulting in a conditional gene knockout.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of tamoxifen-induced Cre-LoxP recombination and a typical experimental workflow for creating conditional knockout mice.

Caption: Mechanism of tamoxifen-induced Cre-LoxP recombination.

Caption: General experimental workflow for creating conditional knockout mice.

Quantitative Data Summary

The following tables summarize common dosages and administration routes for tamoxifen in mice. It is crucial to note that the optimal protocol can vary depending on the specific Cre-driver line, the target tissue, the age of the mice, and the desired recombination efficiency.[7] Therefore, pilot studies are often necessary to optimize the induction protocol for a particular experimental setup.[7]

Table 1: Tamoxifen Administration by Intraperitoneal (IP) Injection



Parameter	Value	Reference(s)
Dosage	75 - 100 mg/kg body weight	[7],[2]
80 mg/kg (total dose over 2 days)	[8]	
120 mg/kg	[9]	_
0.2 mg/pup (single dose in newborns)	[10]	
Concentration	10 - 20 mg/mL in corn oil or sunflower oil	[7],[11],[12],[13]
Volume	Typically 100 μL for adult mice	[7],[13]
Frequency	Once daily for 5 consecutive days	[7]
Once every 24 hours for 5 days	[7]	
Once every other day for 3-5 injections	[11]	_
Waiting Period	7 days after the final injection	[7]
At least 21 days for lineage tracing studies	[14]	

Table 2: Tamoxifen Administration by Oral Gavage



Parameter	Value	Reference(s)
Dosage	3 mg daily for 5 consecutive days	[15]
200 mg/kg	[4]	
Concentration	20 mg/mL in corn oil	[3]
Volume	100 μL	[16]
Frequency	Once daily for 5 consecutive days	[15],[3]

Table 3: Tamoxifen Administration via Diet

Parameter	Value	Reference(s)
Dosage	40 - 80 mg/kg body weight per day	[17],[18]
Concentration in Feed	400 - 500 mg tamoxifen citrate per kg of diet	[18]
Duration	1 - 2 weeks up to 1 - 2 months	[18]
Notes	Can lead to initial weight loss.	[18]

Experimental Protocols

Protocol 1: Preparation and Administration of Tamoxifen by Intraperitoneal Injection

This protocol is a standard method for inducing Cre-mediated recombination in adult mice.[7]

Materials:

- Tamoxifen (e.g., Sigma-Aldrich, CAS # 10540-29-1)
- · Corn oil or Sunflower oil



- 100% Ethanol
- 50 mL conical tubes
- 1 mL syringes with 26-gauge needles
- Shaking incubator or rotator
- · Scale for weighing mice

Procedure:

- Preparation of Tamoxifen Solution (20 mg/mL):
 - In a 50 mL conical tube, dissolve 1 g of tamoxifen in 50 mL of corn oil.
 - To aid dissolution, the mixture can be shaken overnight at 37°C.[7] Protect the solution from light by wrapping the tube in aluminum foil, as tamoxifen is light-sensitive.[7]
 - Alternatively, tamoxifen can first be dissolved in a small volume of 100% ethanol before adding the oil, followed by evaporation of the ethanol using a vacuum centrifuge.[14][19]
 - Store the prepared tamoxifen solution at 4°C for the duration of the injections.
- Tamoxifen Administration:
 - Weigh each mouse to determine the correct injection volume.
 - The standard dose is approximately 75 mg/kg body weight.[7] For a 25g mouse, this corresponds to 1.875 mg of tamoxifen.
 - \circ Using a 20 mg/mL solution, the injection volume for a 25g mouse would be approximately 94 μ L. A standard dose of 100 μ L is often effective for adult mice.[7]
 - Warm the tamoxifen solution to room temperature or 37°C before injection to reduce its viscosity.
 - Administer the tamoxifen solution via intraperitoneal (IP) injection.



- Injections are typically given once every 24 hours for a total of 5 consecutive days.
- Post-Injection Monitoring and Care:
 - Monitor the mice closely for any adverse reactions during and after the injection period.
 - House mice in a separate, designated area during the treatment period, as tamoxifen is a hazardous substance.
 - A waiting period of at least 7 days after the final injection is recommended before tissue collection and analysis to allow for complete recombination and clearance of tamoxifen.[7]
 For lineage tracing experiments, a longer chase period of at least 21 days may be necessary.[14]

Protocol 2: Quantification of Recombination Efficiency

It is essential to determine the efficiency of Cre-mediated recombination in your specific mouse model. This can be achieved through various molecular techniques.

Method 1: PCR-based analysis

- Genomic DNA Extraction: Isolate genomic DNA from the target tissue(s) of both tamoxifentreated and vehicle-treated control mice.
- Primer Design: Design three primers:
 - A forward primer upstream of the 5' LoxP site.
 - A reverse primer downstream of the 3' LoxP site.
 - A second reverse primer within the floxed region.
- PCR Amplification: Perform PCR using the forward primer in combination with each of the reverse primers.
 - The forward and the reverse primer downstream of the LoxP site will amplify a product only from the recombined (deleted) allele.



- The forward and the reverse primer within the floxed region will amplify a product from the non-recombined (floxed) allele.
- Analysis: Analyze the PCR products by gel electrophoresis. The relative intensity of the bands corresponding to the recombined and non-recombined alleles can provide a semiquantitative measure of recombination efficiency. For more precise quantification, quantitative PCR (qPCR) can be employed.[1]

Method 2: Reporter Mouse Lines

Crossing your Cre-ERT2 line with a reporter mouse line (e.g., R26R-lacZ or a fluorescent reporter like R26R-tdTomato) allows for direct visualization of Cre activity.

- Breeding: Generate double-transgenic mice carrying both the Cre-ERT2 transgene and the reporter allele.
- Tamoxifen Induction: Administer tamoxifen to these mice as per the optimized protocol.
- · Histological Analysis:
 - For lacZ reporters, perform X-gal staining on tissue sections. Cells where recombination has occurred will stain blue.
 - For fluorescent reporters, visualize the fluorescent protein expression in tissue sections or through flow cytometry.
- Quantification: The percentage of stained/fluorescent cells within the target cell population can be quantified to determine recombination efficiency.

Important Considerations and Potential Issues

Toxicity and Side Effects: Tamoxifen administration can have side effects, including effects
on bone turnover, the reproductive system, and hematological toxicity, particularly in young
mice.[2][20][21] It is crucial to include appropriate controls in your experiments, such as
vehicle-treated Cre-positive mice and tamoxifen-treated wild-type mice, to distinguish the
effects of gene knockout from the off-target effects of tamoxifen.[2][22]



- Incomplete Recombination: Recombination efficiency can be variable and may not reach 100%.[3] Factors influencing efficiency include the tamoxifen dose, administration route, duration of treatment, the specific Cre line, and the genomic location of the floxed allele.[1][2] [3][8][17][23]
- "Leaky" Cre Activity: Some Cre-ERT2 lines may exhibit a low level of spontaneous, tamoxifen-independent Cre activity.[2] This "leakiness" should be assessed in untreated mice.
- Pharmacokinetics: Tamoxifen is metabolized in the liver to its active form, 4hydroxytamoxifen.[6] The pharmacokinetics can vary between mice, potentially affecting the consistency of recombination.[24][25]
- Animal Welfare: Forced administration methods like IP injection and oral gavage can cause stress to the animals. Alternative methods like tamoxifen-supplemented feed can be considered to improve animal welfare.[8][26][27][28]

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